5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone
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Overview
Description
5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone is a member of isoflavones.
Scientific Research Applications
Reactions and Synthesis
Research into the reactions of chromone derivatives, similar to 5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone, reveals their potential in forming novel compounds. Dicker, Shipman, and Suschitzky (1984) demonstrated the reaction of chromone-2-carboxylic esters leading to products with cyclo-propanation of the chromone 2,3-double bond and the formation of novel ring systems (Dicker, Shipman, & Suschitzky, 1984). Similarly, Pergomet et al. (2017) reported the first total synthesis of a 2-isopropyliden-2H-benzofuran-3-one, isolated from Verbesina luetzelburgii, suggesting potential applications in synthesizing structurally similar compounds (Pergomet et al., 2017).
Natural Product Isolation
Research on Melicope stipitata and Eupatorium aschenbornianum revealed the isolation of acetophenone derivatives and benzofurane compounds, respectively, which bear structural similarities to this compound. Parsons et al. (1994) isolated acetophenone derivatives from Melicope stipitata, which included compounds structurally related to benzofuran (Parsons et al., 1994). Ríos et al. (2003) isolated two new benzofurane compounds from Eupatorium aschenbornianum, highlighting the diversity of naturally occurring benzofuran derivatives (Ríos et al., 2003).
Analgesic and Anti-inflammatory Activity
Research on bi heterocyclic coumarin derivatives, including those with chromone and benzofuranyl moieties, has shown analgesic and anti-inflammatory properties. Ghate, Kusanur, and Kulkarni (2005) synthesized sets of coumarinyl ethers with chromone and benzofuranyl and tested them for analgesic and anti-inflammatory activity (Ghate, Kusanur, & Kulkarni, 2005).
Cytotoxic Activity
Compounds structurally related to this compound have been investigated for cytotoxic activities. Li et al. (2005) isolated new benzofurans from Styrax perkinsiae, some of which exhibited cytotoxic activity in vitro against breast cancer cell lines (Li et al., 2005).
Properties
Molecular Formula |
C20H18O7 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-7-yl]chromen-4-one |
InChI |
InChI=1S/C20H18O7/c1-20(2,25)16-7-11-13(22)4-3-10(19(11)27-16)12-8-26-15-6-9(21)5-14(23)17(15)18(12)24/h3-6,8,16,21-23,25H,7H2,1-2H3 |
InChI Key |
ONQRNGWXVWFLDX-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CC2=C(C=CC(=C2O1)C3=COC4=CC(=CC(=C4C3=O)O)O)O)O |
Canonical SMILES |
CC(C)(C1CC2=C(C=CC(=C2O1)C3=COC4=CC(=CC(=C4C3=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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